molecular formula C15H14N4O4S B2397609 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide CAS No. 868978-46-5

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide

Cat. No. B2397609
CAS RN: 868978-46-5
M. Wt: 346.36
InChI Key: CBOKFNMYCJMROU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis route would depend on the exact structure and substituents of the target compound.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including functionalization via radical reactions . The exact reactions would depend on the specific structure and substituents of the compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds containing the imidazo[1,2-a]pyridine scaffold, similar to N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide, have been extensively explored. For instance, a study by Evrard et al. (2022) discusses the synthesis of new N-acylhydrazones featuring the imidazo[1,2-a]pyridine scaffold, characterized by spectroscopic analyses and mass spectrometry. This research highlights the structural complexity and versatility of compounds related to this compound, showcasing their potential for diverse scientific applications (Evrard et al., 2022).

Medicinal Chemistry Relevance

Compounds based on the imidazo[1,2-a]pyridine framework have been recognized for their broad biological activities, suggesting potential applications in medicinal chemistry. Sharma and Prasher (2022) discuss the significance of C2-functionalized imidazo[1,2-a]pyridines, demonstrating the critical role of this structural motif in developing pharmacologically active compounds. This underscores the importance of chemical structures akin to this compound in the design of new therapeutic agents (Sharma & Prasher, 2022).

Catalytic and Material Applications

Beyond medicinal applications, the structural motif found in this compound facilitates the development of materials and catalysts. For example, research by Ardizzoia et al. (2018) on homoleptic complexes of divalent metals with imidazo[1,5-a]pyridine ligands revealed their catalytic activity in the Heck reaction, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in catalysis and material science (Ardizzoia et al., 2018).

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-19(21)13-4-3-5-14(10-13)24(22,23)16-8-7-12-11-18-9-2-1-6-15(18)17-12/h1-6,9-11,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOKFNMYCJMROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319734
Record name N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

868978-46-5
Record name N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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